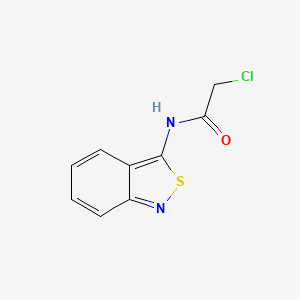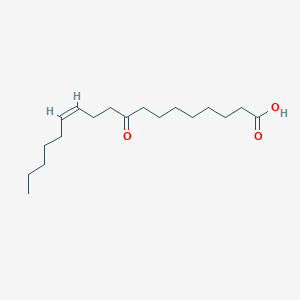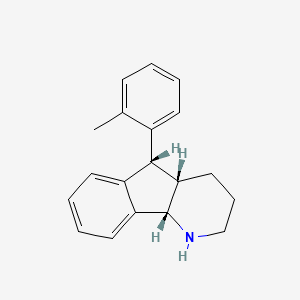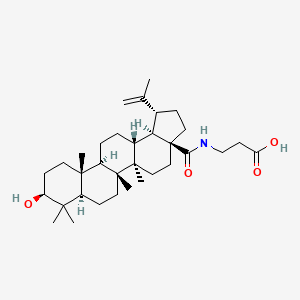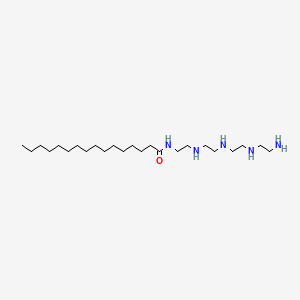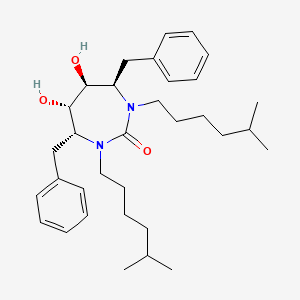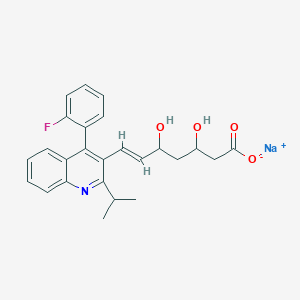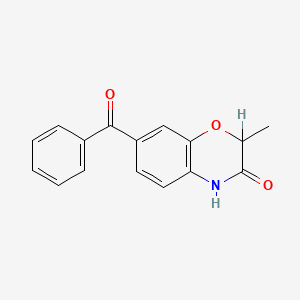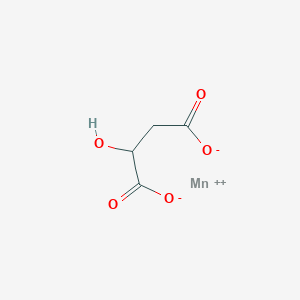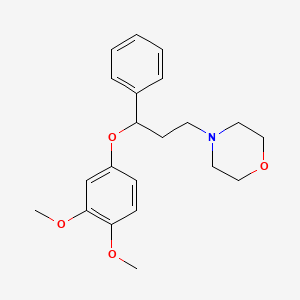
2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate is a complex organotin compound. It is characterized by its unique structure, which includes a dioxastannepin ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate typically involves the esterification of 2-ethylhexanol with a suitable acid derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialized coatings, adhesives, and other materials that benefit from its unique chemical properties
Mechanism of Action
The mechanism by which 2-Ethylhexyl ((2-butyl-4,7-dihydro-4,7-dioxo-1,3,2-dioxastannepin-2-yl)thio)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxastannepin ring plays a crucial role in these interactions, potentially affecting various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl acetate: A simpler ester with different applications and properties.
Dibutylfluorophenylstannane: Another organotin compound with distinct chemical behavior.
Tributylstannane derivatives: These compounds share some structural similarities but differ in their reactivity and applications
Properties
CAS No. |
85938-50-7 |
|---|---|
Molecular Formula |
C18H30O6SSn |
Molecular Weight |
493.2 g/mol |
IUPAC Name |
2-ethylhexyl 2-[(2-butyl-4,7-dioxo-1,3,2-dioxastannepin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C10H20O2S.C4H4O4.C4H9.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;5-3(6)1-2-4(7)8;1-3-4-2;/h9,13H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8);1,3-4H2,2H3;/q;;;+3/p-3 |
InChI Key |
JLWUPTVRGOLUHE-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)COC(=O)CS[Sn]1(OC(=O)C=CC(=O)O1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



